N-benzyl-N-methyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
N-benzyl-N-methyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.11774960 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Cross-Coupling Reactions
Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides : This study presents the catalytic activity of a palladium-copper system in the presence of a base under air, facilitating the oxidative cross-coupling of N-(2'-phenylphenyl)benzenesulfonamides with acrylate esters. The process leads to the formation of 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives, showcasing a method for synthesizing complex molecules from simpler sulfonamide precursors (Miura et al., 1998).
Antioxidant and Enzyme Inhibition Properties
Sulphonamides Incorporating 1,3,5-triazine Motifs : A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties were explored for their antioxidant properties and inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The study found that these compounds exhibited moderate antioxidant activity and significant enzyme inhibition, suggesting potential therapeutic applications (Lolak et al., 2020).
PI3K Inhibitors for Pulmonary Disorders
Evaluation of PI3K Inhibitors : Research evaluated the therapeutic potential of phosphatidylinositol 3-kinase (PI3K) inhibitors for treating idiopathic pulmonary fibrosis and cough. The study highlights the in vitro data supporting the claimed utilities of these inhibitors, indicating a pathway for developing treatments for pulmonary disorders (Norman, 2014).
Anticancer N-Acylbenzenesulfonamides
Synthesis and Evaluation of Anticancer N-Acylbenzenesulfonamides : A novel series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides demonstrated anticancer activity towards human cancer cell lines. The study provided insights into the molecular structure, metabolic stability, and QSAR studies, identifying key factors influencing the anticancer activity of these compounds (Żołnowska et al., 2015).
Prodrug Forms for Sulfonamide Group
Water-Soluble Amino Acid Derivatives as Prodrugs : The study explored various N-acyl derivatives of the model sulfonamide N-methyl-p-toluenesulfonamide for their potential as prodrug forms. This research aimed at enhancing the water solubility and bioavailability of sulfonamide drugs, an important consideration in drug design and development (Larsen et al., 1988).
Properties
IUPAC Name |
N-benzyl-N-methyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-21(15-16-6-4-3-5-7-16)28(24,25)17-8-9-19(27-2)18(14-17)20(23)22-10-12-26-13-11-22/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAGFRKTKPZYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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